molecular formula C9H12N2O4 B15312565 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid

Cat. No.: B15312565
M. Wt: 212.20 g/mol
InChI Key: YPMHOTYBTDCTSA-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylpropanoic acid is a complex organic compound with a unique bicyclic structureIts molecular formula is C8H10N2O4, and it has a molecular weight of 198.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves several steps. One common method includes the cyclization of 1,n-enynes and related reactions . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve the desired bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, fusion to cyclopropenes, and oxidative cyclopropanation .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a reuptake inhibitor, it binds to neurotransmitter transporters, preventing the reabsorption of neurotransmitters and thereby increasing their availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in treating neurological and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as bicifadine, centanafadine, and amitifadine . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid apart is its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to act on multiple biological targets makes it a valuable compound for research and drug development.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H12N2O4/c1-9(10,8(14)15)3-11-6(12)4-2-5(4)7(11)13/h4-5H,2-3,10H2,1H3,(H,14,15)

InChI Key

YPMHOTYBTDCTSA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2CC2C1=O)(C(=O)O)N

Origin of Product

United States

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